Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone is a derivative of Amiodarone, a well-known antiarrhythmic medication used primarily for the treatment of various types of cardiac arrhythmias. This compound is characterized by its complex molecular structure and pharmacological properties, which are of significant interest in medicinal chemistry.
The compound is derived from Amiodarone, which has been extensively studied for its therapeutic effects and side effects. The synthesis and modification of Amiodarone derivatives, including Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone, have been documented in various patents and scientific literature focusing on improving efficacy and reducing toxicity .
The synthesis of Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone can be approached through several methods, primarily involving the modification of existing Amiodarone synthesis pathways. One notable method involves the reaction of salicylaldehyde with various halogenated hydrocarbons and diethylaminoethyl chloride under catalytic conditions to yield the desired compound .
The synthetic process typically includes:
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone has a complex molecular structure that includes:
The molecular formula is with a molecular weight approximately g/mol .
The structural characteristics include:
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone participates in various chemical reactions typical of amines and aromatic compounds:
These reactions can be optimized by adjusting temperature, solvent polarity, and concentration ratios to enhance yield and selectivity.
The mechanism of action for Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone primarily involves:
Research indicates that these actions lead to prolonged action potential duration and refractory periods in cardiac tissues, effectively managing arrhythmias .
Relevant data from studies indicate that modifications can enhance solubility through solid dispersion techniques .
Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone is primarily used in scientific research aimed at:
This compound represents a significant area of interest in drug design, particularly in enhancing the therapeutic index of antiarrhythmic agents.
Systematic Nomenclature: The compound is formally designated as (4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone according to IUPAC rules [4] [8]. It is systematically identified in chemical databases as Des(diethylaminoethyl)-didesiodo-1'-methoxy Amiodarone, reflecting its relationship to the parent amiodarone structure through three deliberate modifications: removal of the diethylaminoethyl side chain, elimination of iodine atoms at positions 3 and 5, and introduction of a methoxy group at the 1' position of the butyl chain [3] [7].
Molecular Specifications:
Structural Characteristics:
Table 1: Nomenclature and Identifiers
Classification Type | Designation |
---|---|
IUPAC Name | (4-hydroxyphenyl)-[2-(1-methoxybutyl)-1-benzofuran-3-yl]methanone |
Common Synonyms | Amiodarone Impurity 15; Des(diethylaminoethyl)-didesiodo-1′-methoxy Amiodarone |
CAS Registry | 1391052-69-9 |
Molecular Formula | C₂₀H₂₀O₄ |
MDL Number | MFCD31561726 |
Origin in Amiodarone Pharmacology: Amiodarone was initially developed in the 1960s as a coronary vasodilator for angina, but its potent class III antiarrhythmic properties (action potential prolongation via potassium channel blockade) led to repurposing for ventricular and supraventricular tachyarrhythmias [2] [10]. Its clinical utility was hampered by complex pharmacokinetics (half-life up to 100 days), iodine-related thyroid dysfunction, and phospholipidosis due to the diethylaminoethyl side chain [2] [10].
Rationale for Derivative Design: This compound emerged from structural optimization efforts to mitigate amiodarone’s limitations:
Research Applications:
Unresolved Research Questions:
Strategic Research Objectives:
Table 2: Critical Research Gaps and Proposed Approaches
Research Gap | Current Status | Recommended Approach |
---|---|---|
Biological Activity | No in vitro/in vivo efficacy data | Patch-clamp studies on hERG channels; Langendorff heart models |
Metabolic Stability | Uncharacterized | Microsomal incubation (human/rat liver); metabolite identification via HR-MS |
Synthetic Scalability | Limited commercial availability (mg scale) | Catalytic method development for C–O coupling at benzofuran C2 |
Analytical Detection | Vendor-dependent QC data | Collaborative studies for EP/USP monograph inclusion |
Comprehensive Compound Nomenclature
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2